molecular formula C8H7BrN2O4 B8095369 Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Cat. No.: B8095369
M. Wt: 275.06 g/mol
InChI Key: XYLUAGRRSDAEAI-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate typically involves the bromination and nitration of pyridine derivatives. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with methyl chloroacetate in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at low temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride in DMF at low temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with arylboronic acids in the presence of a base.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amino derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
  • 5-Bromo-2-methylpyridin-3-amine
  • 3-Bromo-4-methyl-5-nitropyridine

Uniqueness

Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)3-6-7(11(13)14)2-5(9)4-10-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLUAGRRSDAEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to procedure H using dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (35 g, 105 mmol), lithium chloride (22.27 g, 525 mmol) and water (50 mL) and heating at reflux for 24 h. After purification methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate was obtained as brown oil. Mass Spectrum (ESI) m/e=275 [(M+1) (79Br)] and 277 [(M+1) (81Br)].
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
22.27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
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Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
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Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

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